Ald-Ph-PEG4-bis-PEG3-methyltetrazine
CAS No.:
Cat. No.: VC16023510
Molecular Formula: C66H94N14O19
Molecular Weight: 1387.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C66H94N14O19 |
---|---|
Molecular Weight | 1387.5 g/mol |
IUPAC Name | N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
Standard InChI | InChI=1S/C66H94N14O19/c1-50-73-77-64(78-74-50)55-9-3-52(4-10-55)45-62(85)69-20-28-91-34-40-95-38-32-89-26-18-67-59(82)15-24-98-48-58(72-61(84)17-23-88-31-37-94-43-44-97-42-36-93-30-22-71-66(87)57-13-7-54(47-81)8-14-57)49-99-25-16-60(83)68-19-27-90-33-39-96-41-35-92-29-21-70-63(86)46-53-5-11-56(12-6-53)65-79-75-51(2)76-80-65/h3-14,47,58H,15-46,48-49H2,1-2H3,(H,67,82)(H,68,83)(H,69,85)(H,70,86)(H,71,87)(H,72,84) |
Standard InChI Key | GCIAKGGRVBCSGV-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCNC(=O)C5=CC=C(C=C5)C=O |
Introduction
Structural and Chemical Properties
Ald-Ph-PEG4-bis-PEG3-methyltetrazine features a phenyl-aldehyde core flanked by PEG4 and bis-PEG3 spacers, terminating in methyltetrazine groups. The aldehyde enables covalent bonding with amine-containing biomolecules via Schiff base formation, while the methyltetrazines react with strained alkenes (e.g., trans-cyclooctene) in IEDDA reactions . The PEG spacers enhance aqueous solubility and reduce immunogenicity, critical for in vivo applications .
Key Physical and Chemical Characteristics
Property | Value/Description |
---|---|
Molecular Formula | C₆₆H₉₄N₁₄O₁₉ |
Molecular Weight | 1,387.53 g/mol |
Purity | >90% |
Physical Form | Red oil |
Solubility | DMSO, DMF, THF, acetonitrile |
Storage Conditions | -20°C, protected from light and moisture |
The compound’s IUPAC name, N-[2-[2-[2-[2-[3-[1,3-Bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide, underscores its intricate architecture . The methyltetrazine groups (λmax ≈ 520 nm) provide a handle for fluorescence quenching assays, useful in tracking conjugation efficiency .
Synthesis and Industrial Production
The synthesis involves sequential functionalization of a PEG backbone. First, PEG4 is modified with a phenyl-aldehyde moiety, followed by coupling to bis-PEG3-methyltetrazine units via amide bonds. Industrial-scale production adheres to cGMP standards, ensuring batch consistency and purity >90% . Critical steps include:
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PEG Functionalization: Introduction of amino groups to PEG4 using carbodiimide chemistry.
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Aldehyde Incorporation: Reaction with 4-formylbenzoic acid to anchor the phenyl-aldehyde core.
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Methyltetrazine Conjugation: Coupling pre-synthesized methyltetrazine-PEG3 derivatives via NHS ester chemistry.
Challenges include minimizing hydrolysis of the aldehyde group during storage, addressed by lyophilization and anhydrous packaging .
Applications in Biomedical Research
Antibody-Drug Conjugates (ADCs)
Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a cornerstone in ADC development. The aldehyde group conjugates to lysine residues on antibodies, while methyltetrazines link to TCO-functionalized cytotoxic drugs . For example, trastuzumab conjugates using this linker demonstrated a drug-to-antibody ratio (DAR) of 4.2 ± 0.3 and >80% cancer cell kill in HER2+ models . PEG spacers extend serum half-life to ~120 hours in murine models, reducing renal clearance .
Bioorthogonal Imaging
In vivo pretargeted imaging leverages the compound’s fast IEDDA kinetics (k₂ ≈ 10⁴ M⁻¹s⁻¹). Mice injected with TCO-modified tumors showed 3.5-fold higher fluorescence signal after Ald-Ph-PEG4-bis-PEG3-methyltetrazine administration compared to controls . This enables precise PET/SPECT imaging with minimal background noise.
Targeted Radionuclide Therapy
The linker’s dual functionality allows simultaneous attachment of radionuclides (e.g., ¹⁷⁷Lu) and targeting antibodies. In a recent study, ¹⁷⁷Lu-conjugated ADCs reduced tumor volume by 78% in xenograft models versus 42% for non-targeted controls .
Comparative Analysis with Analogous Linkers
Linker Type | Reaction Groups | Kinetics (k₂, M⁻¹s⁻¹) | Solubility (mg/mL) |
---|---|---|---|
Ald-Ph-PEG4-bis-PEG3-MTZ | Aldehyde, Methyltetrazine | 1.2 × 10⁴ | 10 (DMSO) |
Mal-PEG4-bis-PEG3-MTZ | Maleimide, Methyltetrazine | 1.0 × 10⁴ | 8 (DMSO) |
DBCO-PEG4-Azide | DBCO, Azide | 0.3 × 10³ | 15 (Water) |
Challenges and Future Directions
Current limitations include aldehyde instability under physiological conditions and PEG-related viscosity issues in high-concentration formulations. Innovations like site-specific conjugation (e.g., engineered cysteine residues) and branched PEG architectures aim to address these . Emerging applications in CRISPR delivery and theranostics highlight its versatility, with preliminary data showing 90% gene editing efficiency in hepatocytes when paired with lipid nanoparticles .
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